molecular formula C8H12N2O B13626740 1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol

1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol

Cat. No.: B13626740
M. Wt: 152.19 g/mol
InChI Key: MTVNICCDGLDHAR-UHFFFAOYSA-N
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Description

1-(1,5-Dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol is a heterocyclic organic compound featuring a pyrazole ring substituted with a propenol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol typically involves the condensation of 3,5-dimethylpyrazole with an appropriate aldehyde or ketone under basic conditions. One common method is the aldol condensation between 3,5-dimethylpyrazole and propenal in the presence of a base such as sodium hydroxide in ethanol at room temperature .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(1,5-Dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The double bond in the propenol group can be reduced to form the saturated alcohol.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: 1-(1,5-Dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one.

    Reduction: 1-(1,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol.

    Substitution: Various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

1-(1,5-Dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, potentially affecting enzyme activity or receptor binding .

Comparison with Similar Compounds

    3,5-Dimethylpyrazole: A precursor in the synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol.

    1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone: A structurally similar compound with a ketone group instead of a hydroxyl group.

    1-(1,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol: The reduced form of the target compound.

Uniqueness: this compound is unique due to its combination of a pyrazole ring and a propenol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-ol

InChI

InChI=1S/C8H12N2O/c1-4-8(11)7-5-9-10(3)6(7)2/h4-5,8,11H,1H2,2-3H3

InChI Key

MTVNICCDGLDHAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C(C=C)O

Origin of Product

United States

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